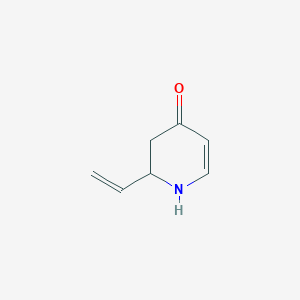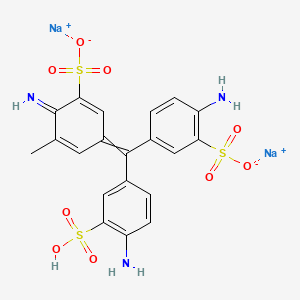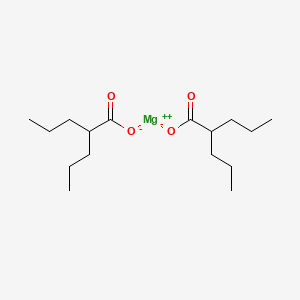
magnesium;2-propylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium 2-propylpentanoate can be synthesized by reacting valproic acid with magnesium carbonate or magnesium hydroxide. The reaction typically involves the following steps:
- Dissolving valproic acid in an appropriate solvent such as methanol.
- Adding magnesium carbonate or magnesium hydroxide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering the solution to remove any unreacted magnesium carbonate or hydroxide.
- Evaporating the solvent to obtain the crystalline product .
Industrial Production Methods: In industrial settings, the production of magnesium 2-propylpentanoate follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, filtering, and drying helps in achieving consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium 2-propylpentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium 2-propylpentanoate oxide.
Reduction: It can be reduced to form magnesium 2-propylpentanoate hydride.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Magnesium 2-propylpentanoate oxide.
Reduction: Magnesium 2-propylpentanoate hydride.
Substitution: Halogenated derivatives such as magnesium 2-propylpentanoate chloride or bromide.
Applications De Recherche Scientifique
Magnesium 2-propylpentanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is primarily used as an anticonvulsant in the treatment of epilepsy.
Mécanisme D'action
Magnesium 2-propylpentanoate exerts its effects by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABAT), which leads to an increase in the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce neuronal excitability. By increasing GABA levels, magnesium 2-propylpentanoate helps to stabilize neuronal activity and prevent seizures .
Comparaison Avec Des Composés Similaires
Sodium valproate: Another salt of valproic acid, commonly used as an anticonvulsant.
Calcium valproate: Similar to magnesium 2-propylpentanoate but with calcium as the cation.
Lithium valproate: Used in the treatment of bipolar disorder.
Comparison:
Magnesium 2-propylpentanoate vs. Sodium valproate: Both compounds are used as anticonvulsants, but magnesium 2-propylpentanoate may have a better side effect profile due to the presence of magnesium, which has additional neuroprotective effects.
Magnesium 2-propylpentanoate vs. Calcium valproate: Both compounds have similar uses, but the choice between them may depend on the specific needs of the patient, such as calcium or magnesium supplementation.
Magnesium 2-propylpentanoate vs. Lithium valproate: While both are used in the treatment of neurological disorders, lithium valproate is more commonly used for mood stabilization in bipolar disorder, whereas magnesium 2-propylpentanoate is primarily used for epilepsy.
Propriétés
Formule moléculaire |
C16H30MgO4 |
|---|---|
Poids moléculaire |
310.71 g/mol |
Nom IUPAC |
magnesium;2-propylpentanoate |
InChI |
InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
LKLLHOIUJVEAGU-UHFFFAOYSA-L |
SMILES canonique |
CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


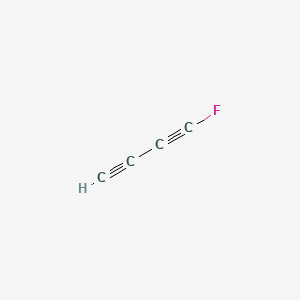
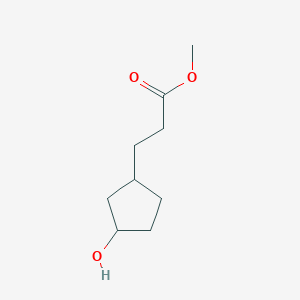
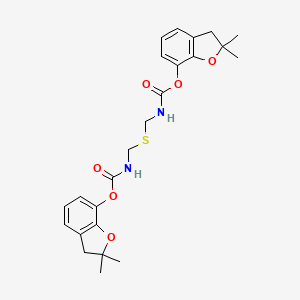
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-](/img/structure/B15288922.png)
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
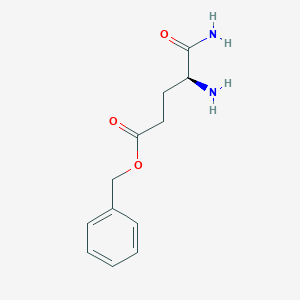
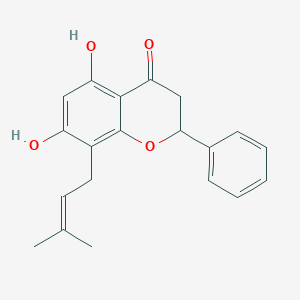
![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)
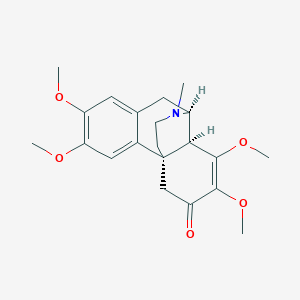
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
![1-[(2S)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288975.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
